molecular formula C14H28O6 B013809 Octyl beta-D-glucopyranoside CAS No. 29836-26-8

Octyl beta-D-glucopyranoside

Cat. No. B013809
CAS RN: 29836-26-8
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-RKQHYHRCSA-N
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Description

Synthesis Analysis

The synthesis of octyl β-D-glucopyranoside involves transglucosylation reactions, where enzymatic catalysis is commonly employed due to its specificity and efficiency. One notable method uses whole cells of Pichia etchellsii, displaying cell wall bound β-glucosidase, to catalyze the synthesis from p-nitrophenyl β-D-glucopyranoside (pNPG) and octanol. This process is optimized by controlling various parameters such as glucosyl donor concentration, enzyme units, and initial water activity, achieving a conversion yield of nearly 70% (Rather, Mishra, & Chand, 2010).

Molecular Structure Analysis

The molecular structure of octyl β-D-glucopyranoside, particularly its crystal form, has been extensively studied. It exhibits mesogenic structures with interdigitizing alkyl chains, characterized by bilayer head-to-head molecular packing. This unique arrangement facilitates the formation of a smectic A liquid crystal phase, which transforms at a specific temperature, indicating the compound's thermotropic liquid crystalline properties (Jeffrey, Yeon, & Abola, 1987).

Chemical Reactions and Properties

Octyl β-D-glucopyranoside acts as a competitive inhibitor of the Na+-dependent D-glucose cotransporter in the small intestine, demonstrating its chemical interaction capabilities. This property is significant for understanding the compound's potential effects on glucose absorption and metabolism in biological systems (Vincenzini et al., 1987).

Physical Properties Analysis

The physical properties of octyl β-D-glucopyranoside micelles in aqueous solutions have been characterized through molecular dynamics simulations, revealing their likely non-spherical shape near the critical micelle concentration. This insight is crucial for understanding the behavior of octyl β-D-glucopyranoside in solution and its applications in forming micelles for solubilizing membrane proteins (Konidala, He, & Niemeyer, 2006).

Chemical Properties Analysis

The chemical properties of octyl β-D-glucopyranoside, especially its interaction with lipid bilayers, are of particular interest. Studies have shown that it can insert into lipid bilayers with minimal disruption, making it an ideal agent for solubilizing membrane proteins without significantly perturbing membrane structure. This behavior underscores the compound's utility in biochemical research, especially in studies requiring the extraction and purification of membrane proteins while maintaining their native conformation (Wenk, Alt, Seelig, & Seelig, 1997).

Future Directions

The investigation of new materials for biomedical applications has represented a relevant subject in the latest decade. Lipid/sugar materials, such as those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP), could have potential properties to use as nanovesicles for drug delivery .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H28O6
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DSSTOX Substance ID

DTXSID6042234
Record name Octyl beta-D-glucopyranoside
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Molecular Weight

292.37 g/mol
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Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]
Record name n-Octyl-beta-D-glucoside
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Product Name

Octyl beta-D-glucopyranoside

CAS RN

29836-26-8, 41444-50-2
Record name Octyl β-D-glucopyranoside
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Record name Octyl-beta-D-glucoside
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Record name Octyl beta-D-glucopyranoside
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Record name Octyl glucoside
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Record name 1-O-octyl-β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
713
Citations
MR Wenk, T Alt, A Seelig, J Seelig - Biophysical journal, 1997 - cell.com
The interaction of the nonionic detergent octyl-beta-D-glucopyranoside (OG) with lipid bilayers was studied with high-sensitivity isothermal titration calorimetry (ITC) and solid-state 2H-…
Number of citations: 122 www.cell.com
M Paternostre, O Meyer, C Grabielle-Madelmont… - Biophysical journal, 1995 - cell.com
… mechanism of the solubilization of egg phosphatidylcholine containing 10% (M/M) of egg phosphatidic acid unilamellar vesicles by the nonionic detergent, octyl beta-D-glucopyranoside…
Number of citations: 112 www.cell.com
SJ Marriott, GR Griffith, RA Consigli - Journal of virology, 1987 - Am Soc Microbiol
Polyomavirus receptor moieties were extracted from the surfaces of mouse kidney cells with the nonionic detergent octyl-beta-D-glucopyranoside. Following extraction with this …
Number of citations: 35 journals.asm.org
S Patthi, M Akong, G Velicelebi - Journal of Biological Chemistry, 1987 - Elsevier
… /g; in n-octyl-beta-D-glucopyranoside, Stokes radius of 5.6 +/- … +/- 32,000 in n-octyl-beta-D-glucopyranoside. The amount of … 4.9 g of n-octyl-beta-D-glucopyranoside were bound per g of …
C Sblano, S Micelli, G Notarachille, D Meleleo - Open Biology …, 2012 - academia.edu
… Octyl-beta-D-glucopyranoside partitioning into lipid bilayer:thermodinamics of binding and structural changes of the bilayer. Biophys J 1997; 72: 1719-31. [28] Meleleo D, Micelli S, …
Number of citations: 7 www.academia.edu
MR Wenk, J Seelig - Biophysical journal, 1997 - cell.com
… OTG has a partition constant of 240 M(-1) and is more hydrophobic than its oxygen-containing analog, octyl-beta-D-glucopyranoside (OG). Including a third nonionic amphiphile, octa(…
Number of citations: 63 www.cell.com
T Aerts, JZ Xia, H Slegers, J De Block… - Journal of Biological …, 1990 - Elsevier
The major protein from the bovine lens fiber cell membranes, the 26-kilodalton protein (major intrinsic protein (MIP26)), has been solubilized in n-octyl-beta-D-glucopyranoside and …
S Saito, T Tsuchiya - Biochemical Journal, 1984 - portlandpress.com
… proteins was similar to that of n-octyl beta-D-glucopyranoside, which has been widely used in … n-Octyl beta-D-thioglucopyranoside was superior to n-octyl beta-D-glucopyranoside in that …
Number of citations: 88 portlandpress.com
P Konidala, L He, B Niemeyer - Journal of Molecular Graphics and …, 2006 - Elsevier
n-Octyl-β-d-glucopyranoside (OG) is a non-ionic glycolipid, which is used widely in biotechnical and biochemical applications. All-atom molecular dynamics simulations from two …
TC Teoh, R Hashim - Malaysian Journal of Science, 2003 - ejournal.um.edu.my
Micellar structures of n-octyl-$\beta $-D-maltopyranoside (OM) and n-octyl-$\beta $-D-glucopyranoside (OG) were investigated using molecular dynamics simulation. The gyration radii …
Number of citations: 1 ejournal.um.edu.my

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